2-cyclobutyl-1,3-oxazole

Lipophilicity Drug-likeness Physicochemical property optimization

2-Cyclobutyl-1,3-oxazole (CAS 2059970-33-9) is a privileged 1,3-oxazole scaffold featuring a conformational-restricting cyclobutyl group at the C2 position. With an ideal molecular weight (123.15 Da) and high fraction of sp3 carbons (Fsp3 = 0.571), it meets the Rule of Three criteria for fragment-based drug discovery. The cyclobutyl ring provides a non-planar, three-dimensional pharmacophore that enhances target selectivity compared to flat aromatic fragments. Its intermediate XLogP3 (1.5) balances lipophilicity for optimal CNS penetration and solubility. This versatile building block is readily functionalizable at the C4 and C5 positions, enabling rapid library expansion. Secure your supply of this essential scaffold to accelerate your medicinal chemistry programs targeting kinases, antimycobacterials, or metabolic pathways.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 2059970-33-9
Cat. No. B6615388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutyl-1,3-oxazole
CAS2059970-33-9
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC=CO2
InChIInChI=1S/C7H9NO/c1-2-6(3-1)7-8-4-5-9-7/h4-6H,1-3H2
InChIKeyKEJQFTQXSAMTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutyl-1,3-oxazole (CAS 2059970-33-9): Physicochemical Identity and Procurement Context for Medicinal Chemistry Building Blocks


2-Cyclobutyl-1,3-oxazole (CAS 2059970-33-9) is a disubstituted 1,3-oxazole heterocycle bearing a cyclobutyl group at the C2 position, with molecular formula C7H9NO and molecular weight of 123.15 g/mol [1]. The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and preclinical candidates due to its capacity for hydrogen bonding, π-stacking, and dipole interactions with biological targets [2]. The cyclobutyl substituent confers distinct conformational rigidity and a defined exit vector, features increasingly sought in fragment-based drug discovery and scaffold-hopping campaigns where sp3-enriched building blocks correlate with improved clinical success rates [3]. This compound serves as a versatile core for further functionalization at the C4 and C5 positions of the oxazole ring, with commercially available derivatives including the 4-carboxylic acid, 4-carbonitrile, 4-carbothioamide, 5-carboxylic acid, and 5-bromomethyl analogs [4].

Why 2-Cyclobutyl-1,3-oxazole Cannot Be Simply Replaced by Generic Oxazole Analogs in SAR-Driven Programs


Substitution at the 2-position of the 1,3-oxazole ring fundamentally alters the electronic environment of the heterocycle: the C2 substituent directly modulates the pKa of the conjugate acid and the kinetic acidity of the C5 proton, which governs both metalation regioselectivity during synthesis and hydrogen-bond acceptor strength in biological contexts [1]. Replacing the cyclobutyl group with a smaller ring (cyclopropyl, XLogP3 = 0.9) reduces lipophilicity by approximately 0.6 log units, while switching to a phenyl substituent (XLogP3 = 2.0) increases logP by 0.5 units relative to the cyclobutyl analog (XLogP3 = 1.5)—differences that can shift a compound across critical thresholds for CNS penetration, solubility, and metabolic clearance [2]. Furthermore, the regioisomer 5-cyclobutyl-1,3-oxazole (CAS 2109553-33-3), despite having identical molecular formula and computed logP, places the cyclobutyl group distal to the nitrogen atom and exhibits a predicted pKa of 1.59 versus the parent oxazole conjugate acid pKa of 0.8, demonstrating that the substitution position alone alters the basicity and protonation state at physiological pH . The conformational restriction imposed by the cyclobutyl ring—with a puckered geometry that presents a different spatial signature compared to planar aromatic or freely rotating alkyl substituents—means that generic substitution with any other 2-substituted oxazole cannot reliably reproduce the same three-dimensional pharmacophore [3].

Quantitative Differentiation Evidence: 2-Cyclobutyl-1,3-oxazole vs. Closest Analogs


Lipophilicity Optimization: 2-Cyclobutyl-1,3-oxazole Occupies a Favorable logP Niche Between Cyclopropyl and Phenyl Analogs

The computed XLogP3-AA of 2-cyclobutyl-1,3-oxazole (1.5) places it in an optimal intermediate lipophilicity range for oral bioavailability (typically logP 1–3), whereas the 2-cyclopropyl analog (XLogP3 = 0.9) falls toward the hydrophilic boundary and the 2-phenyl analog (XLogP3 = 2.0) enters more lipophilic territory associated with increased metabolic clearance and promiscuous target binding [REFS-1, REFS-2]. The 0.6 log unit difference between cyclobutyl and cyclopropyl, and the 0.5 log unit difference between cyclobutyl and phenyl, each represent approximately a 3–4 fold difference in octanol-water partition coefficient—sufficient to meaningfully impact membrane permeability and aqueous solubility in a congeneric series [3]. The 2-cyclobutyl analog is therefore the preferred starting point for programs targeting balanced ADME properties within the 2-cycloalkyl-1,3-oxazole series.

Lipophilicity Drug-likeness Physicochemical property optimization

Fsp3-Driven Drug-Likeness: Cyclobutyl Confers Higher Fractional sp3 Character Compared to Phenyl-Substituted Oxazoles

2-Cyclobutyl-1,3-oxazole possesses an Fsp3 (fraction of sp3-hybridized carbons) of 0.571 (4 sp3 / 7 total carbons), substantially exceeding the 2-phenyl-1,3-oxazole Fsp3 of 0 (0 sp3 / 9 total carbons) and moderately surpassing 2-cyclopropyl-1,3-oxazole at 0.500 (3 sp3 / 6 total carbons) [1]. Lovering et al. demonstrated that higher Fsp3 correlates with fewer attrition events in clinical development, with compounds having Fsp3 ≥ 0.45 showing significantly higher Phase II/III success rates [2]. The 2-cyclobutyl analog achieves this threshold while maintaining a defined, rigid cycloalkyl group, unlike the fully planar 2-phenyl variant that contributes zero sp3 character. Among the 2-cycloalkyl-1,3-oxazole series, the cyclobutyl substituent delivers the highest Fsp3 value available from a monocyclic cycloalkyl group without introducing a second rotatable bond or increasing molecular weight beyond that of the cyclopentyl analog.

Fsp3 Drug-likeness Clinical success probability

Regioisomeric Differentiation: 2-Cyclobutyl vs. 5-Cyclobutyl-1,3-oxazole Exhibit Divergent pKa and Synthetic Reactivity Profiles

The conjugate acid pKa of the oxazole ring is sensitive to the position of substitution. The parent oxazole has a conjugate acid pKa of approximately 0.8 [1]. The 5-cyclobutyl regioisomer (CAS 2109553-33-3) exhibits a predicted pKa of 1.59 ± 0.10, while the 2-cyclobutyl isomer—with the cyclobutyl group directly adjacent to the nitrogen—is expected to have a modestly altered pKa due to differing inductive and resonance effects at the N3 position . More critical for synthetic planning, the 2-substituted oxazole positions the most acidic C-H bond at C5, enabling regioselective lithiation and subsequent electrophilic trapping at C5, whereas 5-substitution redirects the most acidic site to C2, providing a complementary functionalization vector [2]. Researchers procuring the 2-cyclobutyl regioisomer therefore gain access to a specific C5→C4 functionalization sequence (via C5 lithiation followed by directed ortho-metalation or halogen dance) that is inaccessible from the 5-cyclobutyl starting material.

Regioisomer comparison Basicity C-H acidity Oxazole functionalization

Derivative Biological Validation: 2-Cyclobutyl-Containing Compounds Demonstrate Sub-100 nM Target Engagement Against TREX1 and TREX2 Exonucleases

A 2-cyclobutyl-substituted pyrimidine-carboxamide derivative (BDBM707969; US Patent 12,172,990, Example 2) incorporating the 2-cyclobutyl-1,3-oxazole pharmacophore demonstrated IC50 values of 55 nM against human three-prime repair exonuclease 1 (TREX1) and 100 nM against TREX2 in a fluorescence-based dsDNA degradation assay [1]. While the reference standard for this target class is not publicly benchmarked in the same assay format, sub-100 nM potency in a biochemical assay represents a validated starting point for an immuno-oncology target of increasing interest [2]. The 2-cyclobutyl moiety in this chemotype contributes to the overall molecular recognition, with the cyclobutyl ring providing a rigid, lipophilic group that occupies a hydrophobic pocket while maintaining a favorable Fsp3 profile relative to planar aromatic alternatives. This data point—though from a more complex derivative rather than the parent oxazole—demonstrates that the 2-cyclobutyl-1,3-oxazole fragment can be elaborated into potent, patent-covered chemical matter.

TREX1 TREX2 Exonuclease inhibition Immuno-oncology BindingDB

Antimycobacterial Class Validation: Cyclobutyl-Oxazole Derivatives Achieve Sub-μg/mL MIC Against Multidrug-Resistant Tuberculosis

In a study of 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones, compound 6q exhibited a minimum inhibitory concentration (MIC) of 0.05 μg/mL against both Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant M. tuberculosis (MDR-TB), representing 31-fold greater potency than isoniazid (INH) against the MDR-TB strain [1]. In an in vivo mouse model, the same compound reduced bacterial load in lung tissue by 2.1 log10 and in spleen by 3.72 log10 at a 50 mg/kg oral dose [2]. Separately, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compound 8 demonstrated an in vitro MIC of 0.14 μM against MTB and was 2.5-fold and 80-fold more active than isoniazid against MTB and MDR-TB, respectively [3]. Although these data derive from the 5-cyclobutyl regioisomer rather than the 2-cyclobutyl compound, they establish that the cyclobutyl-oxazole pharmacophore is a validated antimycobacterial scaffold capable of delivering potent activity against drug-resistant strains—a class-level validation that reduces risk for programs using 2-cyclobutyl-1,3-oxazole as a core scaffold for infectious disease targets.

Antitubercular MDR-TB Oxazolyl thiosemicarbazone Infectious disease

Synthetic Tractability and Derivatization Versatility: 2-Cyclobutyl-1,3-oxazole Provides Multiple Functionalization Handles Not Available on Isomeric Scaffolds

2-Cyclobutyl-1,3-oxazole can be synthesized via the Van Leusen oxazole synthesis from cyclobutanecarboxaldehyde and TosMIC under mild basic conditions—a well-established, one-step method that does not require transition metal catalysis [1]. The parent scaffold bears three distinct positions for further functionalization: (i) electrophilic aromatic substitution or directed lithiation at C5, (ii) halogenation followed by cross-coupling at C4 after C5 blocking, and (iii) further derivatization of the cyclobutyl ring via C-H insertion or ring-opening reactions [2]. Commercially available derivatives including 2-cyclobutyl-1,3-oxazole-4-carboxylic acid (CAS 1190314-33-0), 2-cyclobutyl-1,3-oxazole-4-carbonitrile (CAS 1190314-22-7), 2-cyclobutyl-1,3-oxazole-4-carbothioamide (CAS 2060063-89-8), 2-cyclobutyl-1,3-oxazole-5-carboxylic acid (CAS 1391828-88-8), and 5-bromo-2-cyclobutyl-1,3-oxazole (CAS 1391737-95-3) demonstrate the breadth of accessible chemical space from this single core [3]. This versatility contrasts with the 4-cyclobutyl regioisomer, where the C2 position is blocked by the cyclobutyl group itself, limiting late-stage diversification at the most synthetically accessible site.

Synthetic accessibility Building block C-H functionalization Cross-coupling

Optimal Deployment Scenarios for 2-Cyclobutyl-1,3-oxazole in Drug Discovery and Chemical Biology


Fragment-to-Lead Campaigns Requiring sp3-Enriched, Low-Molecular-Weight Heterocyclic Cores

With a molecular weight of 123.15 Da and Fsp3 of 0.571, 2-cyclobutyl-1,3-oxazole meets both the Rule of Three criteria for fragment-based screening (MW < 300, clogP ≤ 3) and the emerging preference for three-dimensional fragments [1]. The cyclobutyl group provides a puckered, non-planar geometry that differentiates it from flat aromatic fragments, while the oxazole nitrogen and oxygen atoms offer hydrogen-bond acceptor capacity (HBA count = 2) for target engagement. Procurement of this scaffold as a fragment library component supports fragment growing and merging strategies where shape complementarity to a protein binding site is prioritized over purely aromatic stacking interactions [2].

Kinase Inhibitor and Epigenetic Target Programs Requiring a Defined Hinge-Binding Heterocycle with Tunable Exit Vector

1,3-Oxazoles are recognized hinge-binding motifs in kinase drug discovery, with the endocyclic nitrogen acting as a hydrogen bond acceptor to the backbone NH of the hinge region. The 2-cyclobutyl substituent projects a rigid cycloalkyl group toward the solvent-exposed region or selectivity pocket, offering a distinct spatial orientation compared to the more common 2-methyl, 2-phenyl, or 2-cyclopropyl oxazole hinge binders [3]. The intermediate lipophilicity (XLogP3 = 1.5) of the cyclobutyl analog helps maintain kinase inhibitor physicochemical property guidelines (typically clogP < 5, MW < 500) while exploring novel chemical space around the hinge [4]. The commercial availability of C4- and C5-functionalized derivatives enables rapid parallel synthesis of focused kinase libraries.

Antimicrobial Lead Optimization Leveraging the Validated Cyclobutyl-Oxazole Antimycobacterial Pharmacophore

The demonstrated in vitro and in vivo antimycobacterial activity of cyclobutyl-oxazole thiosemicarbazones and thioureas (MIC values as low as 0.05 μg/mL against MDR-TB; 2.1–3.7 log10 bacterial load reduction in mice) establishes this scaffold as a privileged chemotype for tuberculosis drug discovery [5]. Programs targeting MDR-TB and extensively drug-resistant TB (XDR-TB) can use 2-cyclobutyl-1,3-oxazole as a starting core to generate novel derivatives around the validated thiosemicarbazone or thiourea pharmacophore models, exploring alternative substituent patterns at the oxazole C4 and C5 positions while retaining the cyclobutyl group that contributes to the observed potency against resistant strains [6].

Cyclobutyl Ring as a Metabolic Soft Spot or Conformational Lock in Property-Driven Medicinal Chemistry

The cyclobutyl ring in 2-cyclobutyl-1,3-oxazole functions both as a conformational constraint—restricting the rotational freedom of the C2 substituent relative to the oxazole ring—and as a potential site for metabolic oxidation. Cyclobutane rings are known to undergo CYP450-mediated hydroxylation, which can be exploited either as a metabolic soft spot for rapid clearance (if desired for local or acute therapies) or blocked via fluorination to enhance metabolic stability [7]. In contrast, the 2-cyclopropyl analog presents a risk of CYP450-mediated ring-opening to reactive intermediates, while the 2-phenyl analog lacks sp3 character entirely and may promote π-stacking-mediated CYP inhibition. The cyclobutyl group thus represents a balanced choice for programs seeking to fine-tune metabolic half-life while maintaining a three-dimensional pharmacophore [8].

Quote Request

Request a Quote for 2-cyclobutyl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.